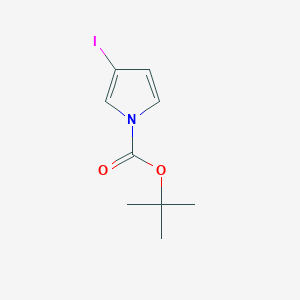

Tert-butyl 3-iodopyrrole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-iodopyrrole-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12INO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBOOWAKRLGAOKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC(=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection Using Di-tert-Butyl Dicarbonate

The iodinated pyrrole undergoes reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) catalyzed by 4-dimethylaminopyridine (DMAP). Triethylamine (TEA) is added to scavenge HCl generated during the reaction. For instance, 3-iodo-1H-indazole derivatives are Boc-protected in 87% yield under these conditions. Key parameters include:

Continuous Flow Microreactor Synthesis

Industrial-scale production employs flow microreactors to enhance efficiency. A mixture of 3-iodopyrrole and Boc₂O in DCM is pumped through a reactor at 25°C with a residence time of 10 minutes. This method reduces reaction times by 80% compared to batch processes and improves yields (90–92%) by minimizing decomposition.

Comparative Analysis of Synthetic Routes

| Method | Iodinating Agent | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| ICl in Pyridine | ICl | Pyridine | 0°C | 70–75 | 90 |

| KOH/DMF | I₂ | DMF | RT | 60–65 | 85 |

| Flow Microreactor | I₂ | DCM | 25°C | 90–92 | 98 |

Key Observations :

-

ICl in Pyridine : Superior regioselectivity but requires hazardous reagents.

-

KOH/DMF : Cost-effective but lower yields due to competing 2-iodination.

-

Flow Synthesis : Optimal for scalability and purity, though initial setup costs are high.

Optimization Strategies for Industrial Applications

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-iodopyrrole-1-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom at the fourth position can be substituted with other functional groups through reactions such as Sonogashira coupling, Suzuki coupling, and Stille coupling.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Sonogashira Coupling: Palladium catalyst, copper co-catalyst, and an alkyne.

Suzuki Coupling: Palladium catalyst, boronic acid, and a base.

Stille Coupling: Palladium catalyst and an organotin reagent.

Major Products Formed: The major products formed from these reactions include various substituted pyrroles and fused heterocyclic compounds, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Tert-butyl 3-iodopyrrole-1-carboxylate has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Biology: The compound is employed in the development of bioactive molecules and probes for studying biological processes.

Medicine: Tert-butyl 3-iodopyrrole-1-carboxylate derivatives have potential therapeutic applications, particularly in the design of new drugs.

Industry: It is utilized in the production of advanced materials and fine chemicals

Mechanism of Action

The mechanism of action of Tert-butyl 3-iodopyrrole-1-carboxylate primarily involves its reactivity as a versatile intermediate in organic synthesis. The presence of the iodine atom and the Boc protecting group allows for selective functionalization and modification of the pyrrole ring. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

The following analysis compares tert-butyl 3-iodopyrrole-1-carboxylate with structurally analogous pyrrole derivatives, focusing on molecular properties, reactivity, and stability.

Structural and Molecular Properties

A comparative overview of key parameters is provided in Table 1.

Table 1: Comparison of Molecular Properties

*Calculated based on atomic masses.

- Molecular Weight : The iodine atom significantly increases the molecular weight (~293 g/mol) compared to the unsubstituted analog (167.21 g/mol). The compound in , with bulkier substituents (hydroxymethyl and methoxyphenyl), has a higher molecular weight (307.4 g/mol) .

- Substituent Effects : The 3-iodo group enhances electrophilicity, making the compound a superior candidate for metal-catalyzed cross-couplings. In contrast, the methoxyphenyl and hydroxymethyl groups in the compound likely contribute to steric hindrance, reducing reactivity in such reactions .

Stability and Handling

- The 3-iodo derivative may exhibit sensitivity to light and heat due to the lability of the C–I bond. Proper storage in inert atmospheres is recommended.

- The compound in is noted to be stable under recommended storage conditions, likely due to the absence of labile halogen bonds and the stabilizing effects of its substituents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Tert-butyl 3-iodopyrrole-1-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. Key steps include:

- Iodination : Direct iodination at the 3-position using iodine or N-iodosuccinimide (NIS) in solvents like dichloromethane or acetonitrile .

- Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect reactive sites, with deprotection under acidic conditions (e.g., HCl in dioxane) .

- Optimization : Parameters such as temperature (0°C to reflux), solvent polarity, and catalyst loading (e.g., Pd catalysts for cross-coupling) are systematically varied. Reaction progress is monitored via TLC or HPLC, and purity is ensured through column chromatography or recrystallization .

Q. How should researchers handle Tert-butyl 3-iodopyrrole-1-carboxylate given limited toxicity data?

- Methodological Answer :

- Safety Protocols : Use PPE (gloves, lab coats, goggles) and work in a fume hood. Avoid inhalation or skin contact.

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture.

- Risk Mitigation : Given the lack of comprehensive toxicity data (e.g., acute/chronic effects ), treat the compound as hazardous. Conduct small-scale experiments first and dispose of waste via approved chemical disposal protocols .

Q. What characterization techniques are essential for confirming the structure of Tert-butyl 3-iodopyrrole-1-carboxylate?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and Boc-group integrity .

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation and fragmentation pattern analysis.

- X-ray Crystallography : Single-crystal diffraction (using SHELXL ) resolves stereochemical ambiguities and verifies iodine placement.

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of Tert-butyl 3-iodopyrrole-1-carboxylate?

- Methodological Answer :

- Data Collection : Use synchrotron radiation or in-house X-ray sources to obtain high-resolution diffraction data.

- Refinement : Employ SHELX programs (e.g., SHELXL ) for structure solution and refinement. For example, iodine’s heavy-atom effect aids phasing, while anisotropic displacement parameters clarify thermal motion.

- Validation : Cross-check with computational models (DFT) to validate bond lengths and angles .

Q. What strategies address contradictions in synthetic yields when varying reaction parameters?

- Methodological Answer :

- Design of Experiments (DOE) : Use factorial designs to test interactions between variables (e.g., temperature, solvent, catalyst).

- Case Study : A 2025 study found that replacing THF with acetonitrile in iodination improved yields by 20% due to enhanced solubility .

- Troubleshooting : If yields drop unexpectedly, analyze intermediates via LC-MS to identify side reactions (e.g., Boc-group cleavage ).

Q. What are the key reaction pathways for modifying the iodopyrrole moiety in Tert-butyl 3-iodopyrrole-1-carboxylate?

- Methodological Answer :

| Reaction Type | Conditions | Products | Key Reagents |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Cs₂CO₃, dioxane, 80°C | Aryl/heteroaryl derivatives | Aryl boronic acids |

| Nucleophilic Substitution | NaI, DMF, 60°C | Halo-exchanged analogs | KI or NaBr |

| Oxidation | Dess–Martin periodinane, CH₂Cl₂ | Ketone derivatives | Oxidizing agents |

Q. How do computational methods predict the reactivity of Tert-butyl 3-iodopyrrole-1-carboxylate in novel reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the iodine atom’s electron-withdrawing effect directs substitution to the 4-position .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for bioactivity testing .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.